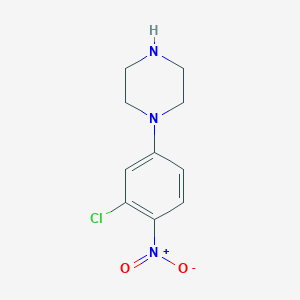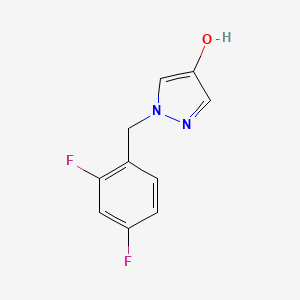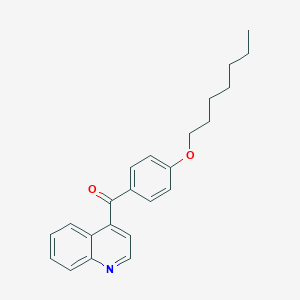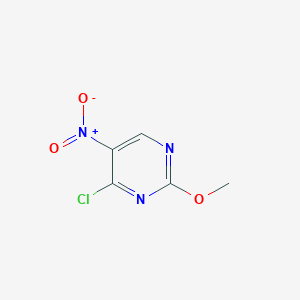
1-(3-Chloro-4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(3-Chloro-4-nitrophenyl)piperazine is a compound that has been used as a synthetic intermediate in the synthesis of Itraconazole . It is a yellow to ochre powder . It is highly selective for the dopamine transporter .
Synthesis Analysis
1-(4-Nitrophenyl)piperazine (4-NPP) has been used as a new derivatization reagent in the analysis of residual trace benzyl halides in drug substances . The derivatization parameters were optimized using the design of experiments (DoE) for achieving the best reaction efficiency .Molecular Structure Analysis
The molecular structure of 1-(3-Chloro-4-nitrophenyl)piperazine was elucidated using the Spartan06 program . Among the conformations determined as a result of the conformation analysis, the molecular structure with the lowest energy was determined .Chemical Reactions Analysis
1-(4-Nitrophenyl)piperazine (4-NPP) was selected as a new derivatization reagent because it shifted well the benzyl halides derivatives away to the near visible range (392 nm), which could minimize the matrix interferences from the drug substances and related impurities .Physical And Chemical Properties Analysis
1-(3-Chloro-4-nitrophenyl)piperazine is a yellow to ochre powder . Its molecular weight is 207.229 Da .Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Structural Analysis
- Synthesis Methods: Synthesis processes for piperazine derivatives, including 1-(3-Chloro-4-nitrophenyl)piperazine, have been explored, highlighting various methods and their effectiveness. The synthesis of 1-(2-Nitrophenyl)Piperrazine Hydrochloride was achieved using two different approaches, with the first approach being superior in terms of yield and product quality (Fuhong Xiao, 2001).
- Conformational and Interaction Analysis: The molecular structure and conformational analysis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine were performed using Spartan06 program, and its interaction with DNA was investigated through docking simulations, revealing significant binding affinities and strong anti-tumor effects (A. Demirağ et al., 2022).
- Crystal Structure Characterization: The molecular structure of certain derivatives, such as 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine, is characterized by weak intramolecular interactions and stabilized crystal packing, demonstrating the significance of structural analysis in understanding molecular properties (Hai-bo Wang et al., 2004).
Pharmaceutical and Biological Applications
- Anticancer Activity: Piperazine derivatives are being studied for their potential anticancer activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and investigated for their antiproliferative effects against breast cancer cells, with certain compounds showing promising results (L. Yurttaş et al., 2014).
- Antimicrobial and Antiviral Activities: Novel Piperazine containing hydrazone derivatives were synthesized and tested for their anticholinesterase activities. Among them, certain derivatives showed significant inhibition potency, indicating their potential as therapeutic agents (B. Kaya et al., 2016).
- Antifungal and Anti-TMV Activities: Urea and Thiourea derivatives of Piperazine doped with Febuxostat were synthesized and evaluated for their anti-TMV and antimicrobial activities. Some derivatives exhibited promising activities, underscoring the potential of piperazine compounds in addressing various biological threats (R. C. Krishna Reddy et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-chloro-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJIIUJMBDTDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)

![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)


amine hydrochloride](/img/structure/B1459529.png)





![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)
